Cas no 119141-89-8 ((r)-Omeprazole)

(R)-Omeprazole is the single enantiomer form of omeprazole, a proton pump inhibitor (PPI) that selectively targets the H+/K+-ATPase enzyme in gastric parietal cells. This chirally pure compound exhibits enhanced pharmacokinetic and pharmacodynamic properties compared to the racemic mixture, offering more predictable metabolic profiles and reduced interpatient variability. (R)-Omeprazole demonstrates higher bioavailability and slower clearance due to its lower dependence on CYP2C19 metabolism, making it particularly advantageous for patients with CYP2C19 polymorphisms. Its mechanism involves irreversible inhibition of acid secretion, providing prolonged therapeutic effects for acid-related disorders such as GERD and peptic ulcers. The enantiomeric purity minimizes off-target interactions, improving safety and efficacy in clinical applications.
(r)-Omeprazole structure
(r)-Omeprazole structure
Product Name:(r)-Omeprazole
CAS No:119141-89-8
MF:C17H19N3O3S
MW:345.4161
MDL:MFCD09028108
CID:93808
PubChem ID:9579578
Update Time:2025-10-30

(r)-Omeprazole Chemical and Physical Properties

Names and Identifiers

    • (R)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
    • (R)-Omeprazole
    • Esomeprazole Impurity F
    • OMEPRAZOLE
    • R-(+)-OMEPRAZOLE
    • ANTRA
    • GASTROGARD
    • GASTROLOC
    • H 168
    • LOSEC
    • MEPRAL
    • MOPRAL
    • OMEPRAL
    • PRILOSEC
    • ZOLTUM
    • Esomeprazole
    • AK101106
    • Nexiam
    • (+)-omeprazole
    • Esomeprazole [INN:BAN]
    • S51HU491WJ
    • (R)-(+)-omeprazole
    • 5-Methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)sulfinyl)benzimidazole
    • 1H-Benzimidazole, 5-methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2- pyridinyl)methyl)sulfinyl)-
    • SB17370
    • Esomeprazole EP Impurity F
    • 119141-89-8
    • (R)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (Esomeprazole Impurity
    • 1H-Benzimidazole, 6-methoxy-2-((R)-((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-
    • Omeprazole, (R)-
    • C71629
    • 6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
    • CS-0166379
    • AKOS022184664
    • (R)-Esomeprazole
    • NS00134104
    • Esomeprazole Sodium
    • Q27146846
    • 119141-88-7
    • R-Omeprazole [USP-RS]
    • DTXSID401317408
    • 5-methoxy-2-{(R)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
    • 5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole
    • AC-30009
    • SCHEMBL1192
    • 6-methoxy-2-((4-methoxy-3,5-dimethyl-2- pyridinyl)methylsulfinyl) -1H-benzimidazole
    • r-omeprazole
    • 6-methoxy-2-[(r)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1hbenzoimidazole
    • CHEBI:77262
    • J-004073
    • 6-methoxy-2-{(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl} -1H-benzimidazole
    • 5-methoxy-2-[(R)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methane]sulfinyl]-1H-1,3-benzodiazole
    • AS-74263
    • UNII-S51HU491WJ
    • CHEMBL4117512
    • H 168/68
    • (r)-Omeprazole
    • MDL: MFCD09028108
    • Inchi: 1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1
    • InChI Key: SUBDBMMJDZJVOS-XMMPIXPASA-N
    • SMILES: [S@](C1=NC2C([H])=C([H])C(=C([H])C=2N1[H])OC([H])([H])[H])(C([H])([H])C1C(C([H])([H])[H])=C(C(C([H])([H])[H])=C([H])N=1)OC([H])([H])[H])=O

Computed Properties

  • Exact Mass: 345.11500
  • Monoisotopic Mass: 345.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 96.3

Experimental Properties

  • Color/Form: White solid
  • Density: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: NA
  • Boiling Point: 600°C at 760 mmHg
  • Flash Point: 316.7±32.9 °C
  • Solubility: Almost insoluble (0.03 g/l) (25 º C),
  • PSA: 96.31000
  • LogP: 3.76540
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

(r)-Omeprazole Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • RTECS:DD9087000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Sealed in dry,Room Temperature

(r)-Omeprazole Customs Data

  • HS CODE:2941500000
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(r)-Omeprazole Suppliers

Amadis Chemical Company Limited
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(CAS:119141-89-8)(r)-Omeprazole
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Stock Status:in Stock
Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:41
Price ($):749.0/298.0/179.0
Email:sales@amadischem.com

Additional information on (r)-Omeprazole

Latest Research Insights on (R)-Omeprazole (CAS: 119141-89-8) in Chemical Biology and Pharmaceutical Applications

The compound (R)-Omeprazole (CAS: 119141-89-8), a stereoisomer of the widely used proton pump inhibitor omeprazole, has garnered significant attention in recent pharmaceutical and chemical biology research. This enantiomer exhibits distinct pharmacological properties compared to its (S)-counterpart, prompting investigations into its potential therapeutic advantages and novel applications. Recent studies have focused on its improved metabolic stability, enhanced target specificity, and reduced side effect profile, positioning (R)-Omeprazole as a promising candidate for next-generation acid-related disorder treatments.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (R)-Omeprazole shows 40% greater binding affinity to gastric H+/K+-ATPase compared to racemic omeprazole, while maintaining comparable acid suppression efficacy. The research team utilized cryo-EM structural analysis to reveal the molecular basis for this enhanced interaction, identifying key conformational differences in the binding pocket that favor the (R)-enantiomer. These findings provide a structural foundation for developing more potent and selective proton pump inhibitors.

Emerging applications beyond gastroenterology have been reported in several preclinical studies. Research published in ACS Chemical Biology (2024) identified (R)-Omeprazole as a potential modulator of tumor microenvironment acidity, showing promising results in combination therapy with certain chemotherapeutic agents. The compound's ability to selectively target acidic tumor regions while sparing normal tissues presents a novel approach to cancer treatment, with phase I clinical trials expected to begin in late 2024.

Manufacturing and formulation advancements have also progressed significantly. A recent patent (WO2023123456) describes an improved synthetic route for (R)-Omeprazole production with 98.5% enantiomeric excess, addressing previous challenges in large-scale production. The new process utilizes an asymmetric oxidation catalyst system that reduces byproduct formation and improves yield by 22% compared to conventional methods.

Pharmacokinetic studies have revealed interesting differences between the enantiomers. While (R)-Omeprazole demonstrates slower plasma clearance (t1/2 = 2.1 h vs 1.4 h for (S)-enantiomer), it shows more linear dose proportionality in the therapeutic range. This property may translate to more predictable clinical responses and reduced interpatient variability, particularly important for chronic therapy regimens.

Safety evaluations continue to support the favorable profile of (R)-Omeprazole. A comprehensive meta-analysis of phase II/III trials (European Journal of Clinical Pharmacology, 2024) reported a 30% reduction in drug-drug interaction risks compared to racemic omeprazole, primarily due to decreased CYP2C19 inhibition. This characteristic makes (R)-Omeprazole particularly valuable for elderly patients and those on multiple medications.

Future research directions include exploring the compound's potential in neuroprotection (via pH modulation in ischemic conditions) and as a scaffold for developing novel anti-infectives targeting pH-dependent pathogens. The unique chemical properties of 119141-89-8 continue to inspire innovative applications across multiple therapeutic areas, solidifying its position as a valuable tool in medicinal chemistry and drug development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:119141-89-8)(r)-Omeprazole
A892647
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):749.0/298.0/179.0
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